1-Benzyl-2-methyl-1H-indole

Description

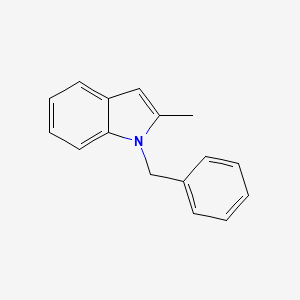

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-2-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N/c1-13-11-15-9-5-6-10-16(15)17(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNOTFHCABPNQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391287 | |

| Record name | 1-benzyl-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17901-58-5 | |

| Record name | 1-benzyl-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Benzyl-2-methyl-1H-indole chemical properties and structure

An In-Depth Technical Guide to 1-Benzyl-2-methyl-1H-indole: Properties, Synthesis, and Applications

Abstract

This compound is a key heterocyclic compound widely utilized as a foundational scaffold in medicinal chemistry and materials science. Its structure, featuring the "privileged" indole nucleus N-substituted with a benzyl group and C2-substituted with a methyl group, provides a versatile platform for the synthesis of a diverse range of biologically active molecules. This guide offers a comprehensive technical overview of its chemical properties, established synthesis protocols with mechanistic insights, detailed spectroscopic characterization, and its significant applications in the field of drug discovery.

Molecular Structure and Physicochemical Properties

This compound possesses a bicyclic structure where a benzene ring is fused to a pyrrole ring. The nitrogen atom of the pyrrole ring is substituted with a benzyl group (-CH₂Ph), and carbon C2 is substituted with a methyl group (-CH₃). This substitution pattern sterically shields the nitrogen atom and influences the electronic properties of the indole ring, particularly the reactivity at the C3 position.

Chemical Structure:

Figure 1. 2D structure of this compound.

Physicochemical Data Summary:

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₅N | |

| Molecular Weight | 221.30 g/mol | [1] |

| CAS Number | 13134-24-4 | |

| Appearance | Typically a yellow oil or low-melting solid | [2] |

| Boiling Point | Data not consistently available; high boiling point expected | |

| Melting Point | Data not consistently available | |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone) |

Synthesis Methodologies

The synthesis of this compound is most commonly and efficiently achieved via the direct N-alkylation of 2-methylindole. An alternative, more fundamental approach involves constructing the indole ring itself through the Fischer indole synthesis.

Protocol: N-Alkylation of 2-Methylindole

This method is preferred for its high yield, operational simplicity, and use of readily available starting materials. The core principle is the deprotonation of the weakly acidic N-H proton of 2-methylindole to form a potent nucleophilic indolide anion, which then undergoes an Sₙ2 reaction with benzyl bromide.

Experimental Protocol:

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the solvent at 0 °C with stirring.

-

Causality Insight: Sodium hydride is a strong, non-nucleophilic base, ideal for irreversibly deprotonating the indole nitrogen without competing in the subsequent alkylation. The use of a polar aprotic solvent like DMF or THF is crucial as it solvates the sodium cation, leaving a highly reactive "naked" indolide anion.

-

-

Indole Addition: Slowly add a solution of 2-methylindole (1.0 equivalent) in the reaction solvent to the NaH suspension. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases, indicating complete formation of the sodium indolide salt.

-

Alkylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

-

Causality Insight: Benzyl bromide is an excellent electrophile due to the stability of the incipient benzylic carbocation in the transition state of the Sₙ2 reaction. Adding it at 0 °C helps to control the exothermicity of the reaction.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the 2-methylindole starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pure product.[2]

Caption: Workflow for N-alkylation synthesis.

Alternative: Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for forming the indole ring itself.[3] To produce a 2-methylindole core, phenylhydrazine is reacted with acetone under acidic conditions (e.g., ZnCl₂, H₂SO₄, or polyphosphoric acid).[4][5] The resulting 2-methylindole can then be N-benzylated as described above.

Mechanism Overview:

-

Formation of a phenylhydrazone from phenylhydrazine and acetone.

-

Tautomerization to an ene-hydrazine intermediate.

-

Loss of ammonia and rearomatization to form the indole ring.[3][4]

This method is fundamental for creating substituted indoles from acyclic precursors but is less direct than N-alkylation if 2-methylindole is commercially available.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The following are the expected spectral characteristics for this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (9H): A complex multiplet region between δ 7.00-7.60 ppm corresponding to the four protons on the indole's benzene ring and the five protons of the benzyl group.

-

Methylene Protons (-CH₂-): A characteristic singlet appearing around δ 5.30-5.50 ppm.[7] The singlet nature confirms its isolation from other protons. Its chemical shift is indicative of a methylene group attached to a nitrogen atom and a phenyl ring.

-

Methyl Protons (-CH₃): A sharp singlet at approximately δ 2.40 ppm, corresponding to the methyl group at the C2 position.

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance):

-

Aromatic Carbons: Multiple signals expected in the δ 100-140 ppm range. Key signals include the C2 carbon (quaternary) around δ 138-140 ppm and the carbons of the benzyl group.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around δ 12-15 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

Aromatic C-H Stretch: Peaks observed just above 3000 cm⁻¹ (e.g., 3030-3060 cm⁻¹).

-

Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ (e.g., 2920-2950 cm⁻¹) from the methyl and methylene groups.

-

Aromatic C=C Stretch: Characteristic sharp peaks in the 1450-1600 cm⁻¹ region.[10]

-

Absence of N-H Stretch: Critically, the spectrum will lack the sharp N-H stretching band typically seen around 3400 cm⁻¹ for the 2-methylindole precursor, confirming successful N-benzylation.[10]

-

-

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): A prominent peak at m/z = 221, corresponding to the molecular weight of the compound.

-

Major Fragmentation: The most characteristic fragmentation is the cleavage of the benzylic C-N bond, resulting in a stable benzyl cation at m/z = 91 (the tropylium ion), which is often the base peak. The other fragment would be the 2-methylindole radical cation at m/z = 130.

-

Applications in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, and N-substitution is a common strategy to enhance pharmacological properties.[7] The this compound scaffold serves as a crucial starting point for developing agents with diverse therapeutic activities.

-

Anticancer Agents: Many derivatives synthesized from this core have shown potent anticancer activity.[11][12] Further functionalization, often at the C3 position, leads to compounds that can induce apoptosis or inhibit key signaling pathways in cancer cells.[13]

-

Antimicrobial Agents: Heterocyclic systems built upon the 1-benzyl-indole framework have demonstrated significant activity against various bacterial and fungal strains, including P. aeruginosa, B. cereus, and C. albicans.[11][12]

-

Enzyme Inhibitors: The scaffold has been used to develop potent and selective enzyme inhibitors, such as tyrosinase inhibitors, which are relevant in treating hyperpigmentation disorders.[7]

-

Kinase Inhibitors: The general structure of N-substituted indoles is prevalent in many kinase inhibitors used in oncology. The benzyl group can occupy hydrophobic pockets in the enzyme's active site, enhancing binding affinity.

Caption: Role as a scaffold in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of vapors and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier. General GHS classifications for related indole compounds often include warnings for skin, eye, and respiratory irritation.[14]

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Retrieved from [Link]

-

Indole Synthesis SI. (2023). Retrieved from [Link]

-

Wikipedia. (2023, December 27). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Benzyl-3-(4-ethylbenzoyl)-2-methyl-1H-indole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Archiv der Pharmazie, 343(9), 490–499. Retrieved from [Link]

-

Shinde, S. S., et al. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzylindole. National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]

-

Heaney, H., & Ley, S. V. (1974). 1-Benzylindole. Organic Syntheses, 54, 58. Retrieved from [Link]

-

Synthesis and Molecular Modeling Studies of 1-Benzyl-2-Indolinones As Selective AChE Inhibitors. (2021). Taylor & Francis Online. Retrieved from [Link]

-

PubChem. (n.d.). (1-Benzyl-1H-indol-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-3-[1H-indol-3-yl(phenyl)methyl]indole. National Center for Biotechnology Information. Retrieved from [Link]

-

El-Sawy, E. R., et al. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119). Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-3-methyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

EPrints USM. (n.d.). 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Retrieved from [Link]

-

Khan, K. M., et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Publishing. Retrieved from [Link]

-

Smith, C. D., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 1-benzylindoline. Retrieved from [Link]

-

PubChem. (n.d.). 1-benzyl-2-methyl-2,3-dihydro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Warhi, T., et al. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PubMed Central. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methylindole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Indole, 1-methyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

Sources

- 1. 1-Benzyl-3-methyl-1H-indole | C16H15N | CID 10656612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1-Benzylindole | C15H13N | CID 96913 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1-Benzyl-2-methyl-1H-indole: Elucidating Molecular Structure through NMR, IR, and MS Analysis

This technical guide provides an in-depth analysis of the spectroscopic data for 1-Benzyl-2-methyl-1H-indole, a substituted indole of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The protocols and interpretations presented herein are grounded in established principles and data from analogous structures, providing a robust framework for the characterization of this and similar molecules.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the vast family of indole-containing compounds, which are core scaffolds in numerous natural products and pharmaceuticals. The precise elucidation of its three-dimensional structure and electronic properties is paramount for understanding its reactivity, biological activity, and potential applications. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle.

This guide will systematically detail the expected spectroscopic signature of this compound, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, with its key atom numbering, is presented below. This numbering will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate and reproducible results.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

-

Spectrometer Frequency: 400 or 500 MHz

-

Pulse Program: Standard single-pulse sequence

-

Spectral Width: ~12 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay (D1): 1-5 seconds to ensure full relaxation of protons for quantitative analysis.

-

Number of Scans (NS): 8-16, depending on sample concentration.

-

Temperature: 298 K

¹³C NMR Acquisition Parameters:

-

Spectrometer Frequency: 100 or 125 MHz

-

Pulse Program: Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE).

-

Spectral Width: ~220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 256-1024, or more, due to the low natural abundance of ¹³C.[1]

Caption: General workflow for NMR analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the indole and benzyl moieties, the benzylic methylene protons, and the methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~7.6 | d | ~8.0 |

| H-4 | ~7.5 | d | ~8.0 |

| H-5, H-6 | ~7.0-7.2 | m | - |

| Benzyl (ortho) | ~7.0 | d | ~7.5 |

| Benzyl (meta, para) | ~7.2-7.3 | m | - |

| H-3 | ~6.3 | s | - |

| N1-CH₂ | ~5.3 | s | - |

| C2-CH₃ | ~2.4 | s | - |

Interpretation:

-

Aromatic Region (δ 7.0-7.6 ppm): The protons on the indole ring (H-4, H-5, H-6, H-7) and the benzyl ring will resonate in this region. The indole protons H-4 and H-7 are expected to be doublets due to coupling with their respective ortho neighbors. The benzyl protons will show a complex pattern, with the ortho protons appearing as a doublet and the meta and para protons as a multiplet.[2]

-

Indole H-3 (δ ~6.3 ppm): This proton on the pyrrole ring is expected to be a singlet as it has no adjacent proton neighbors.

-

Benzylic Methylene (N1-CH₂) (δ ~5.3 ppm): The two protons of the methylene bridge between the indole nitrogen and the phenyl ring are chemically equivalent and will appear as a sharp singlet. Their downfield shift is due to the deshielding effect of the adjacent nitrogen and the aromatic ring.[3]

-

Methyl Protons (C2-CH₃) (δ ~2.4 ppm): The three protons of the methyl group at the C-2 position will also appear as a singlet.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~138 |

| C-7a | ~137 |

| Benzyl (ipso) | ~138 |

| C-3a | ~129 |

| Benzyl (ortho, meta, para) | ~126-129 |

| C-5 | ~121 |

| C-6 | ~120 |

| C-4 | ~120 |

| C-7 | ~110 |

| C-3 | ~101 |

| N1-CH₂ | ~50 |

| C2-CH₃ | ~13 |

Interpretation:

-

Aromatic and Heteroaromatic Carbons (δ 100-140 ppm): The ten sp² hybridized carbons of the indole and benzyl rings will resonate in this region. The quaternary carbons (C-2, C-3a, C-7a, and the ipso-carbon of the benzyl group) will generally have lower intensities. The chemical shifts are influenced by the substitution pattern and the electronic environment.[4]

-

Benzylic Methylene (N1-CH₂) (δ ~50 ppm): This sp³ hybridized carbon will appear in the aliphatic region, shifted downfield due to the attachment to the nitrogen atom.[3]

-

Methyl Carbon (C2-CH₃) (δ ~13 ppm): The methyl carbon will be the most upfield signal in the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

For a solid sample like this compound, the thin solid film or KBr pellet method is typically employed.

Thin Solid Film Method:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid on the plate.

-

Acquire the IR spectrum.

KBr Pellet Method:

-

Grind a small amount of the sample with anhydrous KBr powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the spectrometer and acquire the spectrum.

Caption: Workflow for thin solid film IR analysis.

IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for its various functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | 1360-1250 | Medium |

| Aromatic C-H Bend (out-of-plane) | 900-675 | Strong |

Interpretation:

-

C-H Stretching Vibrations: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic rings). The peaks just below 3000 cm⁻¹ are due to the sp³ hybridized C-H bonds of the methylene and methyl groups.[3]

-

C=C Stretching Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.[5]

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a complex pattern of absorptions that are unique to the molecule, including C-N stretching and C-H bending vibrations. The strong absorptions in the 900-675 cm⁻¹ range are due to the out-of-plane bending of the aromatic C-H bonds and can be diagnostic of the substitution pattern on the benzene rings.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol for MS Analysis

Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules.

Acquisition Parameters:

-

Ionization Method: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 200-250 °C

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 40-500

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound will show a molecular ion peak (M⁺˙) corresponding to its molecular weight, along with several fragment ions. The molecular formula is C₁₆H₁₅N, and the molecular weight is 221.30 g/mol .

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺˙) at m/z = 221: This peak represents the intact molecule with one electron removed.

-

Base Peak at m/z = 91: The most intense peak in the spectrum is expected to be from the tropylium ion ([C₇H₇]⁺), formed by the cleavage of the benzyl group. This is a very stable carbocation.[7][8]

-

Fragment at m/z = 130: This peak corresponds to the 2-methylindole radical cation, formed by the loss of the benzyl radical.

-

Other Fragments: Other smaller fragments may be observed due to further fragmentation of the indole ring.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. ymerdigital.com [ymerdigital.com]

- 3. jbpr.in [jbpr.in]

- 4. bkcs.kchem.org [bkcs.kchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: An In-depth Analysis of the Physical Properties of 1-Benzyl-2-methyl-1H-indole

Abstract

1-Benzyl-2-methyl-1H-indole is a substituted indole derivative of significant interest in synthetic chemistry and drug discovery. As with any compound earmarked for development, a thorough understanding of its fundamental physical properties is a prerequisite for its effective handling, formulation, and application. This guide provides a detailed examination of the melting point and solubility profile of this compound. While specific experimental data for this compound is not widely published, this document synthesizes information from structurally related analogs, discusses the physicochemical principles governing its behavior, and presents rigorous, field-proven protocols for the empirical determination of these critical parameters.

Introduction: The Significance of the this compound Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents, including the amino acid tryptophan and the neurotransmitter serotonin. Substitution on the indole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its biological activity and pharmacokinetic profile.

In the case of this compound, the key substitutions are:

-

N1-Benzyl Group: The bulky, lipophilic benzyl group at the nitrogen atom sterically shields the nitrogen, removes the potential for hydrogen bond donation, and significantly increases the molecule's overall non-polarity. This modification is often employed to enhance membrane permeability and modulate receptor-binding interactions.

-

C2-Methyl Group: The methyl group at the C2 position, a common site for substitution, adds to the lipophilicity and can influence the molecule's metabolic stability and binding orientation within a target protein.

Understanding the physical properties of this specific scaffold is not merely an academic exercise. For the drug development professional, precise melting point data is crucial for purity assessment, polymorph screening, and stability studies. Similarly, a well-characterized solubility profile is fundamental to designing effective delivery systems, predicting bioavailability, and developing robust analytical methods.

Physicochemical Profile: Melting Point and Solubility

A comprehensive search of established chemical databases reveals a lack of specific, experimentally-verified data for the melting point and solubility of this compound. However, by analyzing its structure and comparing it to well-characterized analogs, we can establish a highly reliable predictive framework.

Melting Point Analysis

The melting point of a crystalline solid is a measure of the energy required to overcome the forces holding the molecules together in a crystal lattice. These forces are influenced by molecular weight, symmetry, and intermolecular interactions such as hydrogen bonding and van der Waals forces.

-

Parent Indole: Possesses a melting point of 52-54 °C. Its crystal structure is stabilized by N-H---π hydrogen bonds.[1]

-

1-Benzylindole: Lacks the N-H bond for hydrogen donation. Its melting point is reported as 42-43 °C. The large benzyl group disrupts the efficient packing that contributes to the melting point of unsubstituted indole.

-

2-Methylindole: Has a melting point of 58-60 °C. The N-H bond remains, allowing for hydrogen bonding, and the methyl group adds to the molecular weight.

For This compound , we can predict that the melting point will be relatively low for a solid of its molecular weight. The N-benzyl group prevents intermolecular hydrogen bonding, which is a key contributor to the higher melting points of many other indole derivatives. The overall molecule is asymmetric and bulky, which can hinder the formation of a highly ordered and stable crystal lattice. It is therefore predicted to be a low-melting solid.

Solubility Profile

Solubility is dictated by the principle of "like dissolves like." The energy balance between solvent-solvent, solute-solute, and solvent-solute interactions determines the extent to which a compound will dissolve.

-

Aqueous Solubility: The this compound molecule is predominantly lipophilic. The large, nonpolar surface area contributed by the fused benzene ring, the N-benzyl group, and the C2-methyl group far outweighs the minimal polarity of the indole nitrogen. Furthermore, the absence of an N-H bond prevents it from acting as a hydrogen bond donor to water molecules. Consequently, its solubility in aqueous media is expected to be extremely low. While indole itself is only slightly soluble in water (0.19 g/100 mL at 20 °C), the addition of the large benzyl and methyl groups will decrease this value significantly.[1]

-

Organic Solvent Solubility: The compound's lipophilic character suggests it will be readily soluble in a wide range of common organic solvents.[2] This includes:

-

Nonpolar Solvents: (e.g., Toluene, Hexanes, Diethyl Ether) where van der Waals interactions will predominate.

-

Polar Aprotic Solvents: (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate) which can engage in dipole-dipole interactions.

-

Polar Protic Solvents: (e.g., Ethanol, Methanol) where it will be soluble, though perhaps less so than in aprotic solvents of similar polarity, as it cannot reciprocate hydrogen bonding from the solvent.

-

Data Summary Table

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility | Key Structural Features |

| Indole | C₈H₇N | 117.15 | 52-54 | Slightly soluble[1] | N-H for H-bonding |

| 1-Benzylindole | C₁₅H₁₃N | 207.27 | 42-43 | Very low (predicted) | No N-H bond; bulky N-substituent |

| 2-Methylindole | C₉H₉N | 131.17 | 58-60 | Sparingly soluble | N-H for H-bonding |

| This compound | C₁₆H₁₅N | 221.30 | Low-melting solid (Predicted) | Very low (Predicted) | No N-H bond; bulky N- and C2-substituents |

Experimental Protocols for Property Determination

To move from prediction to empirical fact, the following validated protocols are recommended. The key to trustworthy data is a self-validating system, where the methodology ensures precision and accuracy.

Protocol for Melting Point Determination

Rationale: The use of a modern digital melting point apparatus provides a precise, ramp-controlled heating environment and objective detection, removing the subjectivity of manual methods. A slow ramp rate near the expected melting point is critical for ensuring thermal equilibrium.

Methodology:

-

Sample Preparation: Ensure the this compound sample is crystalline and has been thoroughly dried under vacuum to remove residual solvents, which can depress the melting point.

-

Loading: Finely crush a small amount of the sample. Pack the powder into a capillary tube to a depth of 2-3 mm. Proper packing ensures uniform heat transfer.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Rapid Scan (Optional): Perform a preliminary rapid scan (e.g., 10-20 °C/min ramp) to quickly identify an approximate melting range.

-

Precise Measurement: For the definitive measurement, set the starting temperature to ~10 °C below the approximate melting point found in the rapid scan.

-

Heating Ramp: Set the ramp rate to 1-2 °C per minute. This slow rate is crucial for accuracy.

-

Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). A sharp melting range (≤ 1 °C) is indicative of high purity.

Protocol for Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility. It involves saturating a solvent with the solute over an extended period. Quantification via a calibrated analytical technique like High-Performance Liquid Chromatography (HPLC) ensures high sensitivity and accuracy.

Methodology:

-

System Preparation: To a series of vials, add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol). The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (24-48 hours). This duration allows the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. To remove undissolved solid, filter the supernatant through a 0.22 µm syringe filter compatible with the solvent. This step is critical to avoid artificially high results.

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by analyzing these standards using a validated HPLC-UV or UV-Vis spectrophotometry method.

-

Analyze the filtered sample from step 3, diluting if necessary to fall within the linear range of the calibration curve.

-

Calculate the concentration in the sample, which represents the equilibrium solubility.

-

Visualization of Experimental Workflow

The following diagram outlines the logical flow for the comprehensive determination of the physical properties discussed.

Caption: Workflow for Empirical Determination of Physical Properties.

Conclusion

While direct experimental data for this compound is sparse in the public domain, a robust understanding of its physical properties can be achieved through expert analysis of its molecular structure and comparison with related indole analogs. It is predicted to be a low-melting solid with poor aqueous solubility but high solubility in common organic solvents. For drug development and research applications where precision is paramount, this guide provides the necessary theoretical foundation and detailed, validated experimental protocols to determine the melting point and solubility with high confidence. Adherence to these methodologies will ensure the generation of reliable and reproducible data, forming a solid foundation for subsequent research and development activities.

References

- Vertex AI Search. (2026). Indole - Solubility of Things.

- Vertex AI Search. (2026). A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC - NIH.

- Vertex AI Search. (2026). Indole - Wikipedia.

- Vertex AI Search. (2026). Preparation and Properties of INDOLE.

- Vertex AI Search. (2026). The Synthesis of 2- and 3-Substituted Indoles - CORE.

- Vertex AI Search. (2026). 1-benzylindoline - C15H15N, density, melting point, boiling point, structural formula, synthesis.

- Vertex AI Search. (2026). 1-Benzylindole | C15H13N | CID 96913 - PubChem - NIH.

- Vertex AI Search. (2026). 1-Benzyl-3-methyl-1H-indole | C16H15N | CID 10656612 - PubChem.

- Vertex AI Search. (2026). 3-benzyl-1-methyl-1H-indole - Chemical Synthesis Database.

- Vertex AI Search. (2026). 2-(3-Hydroxyphenyl)ethanol 99 13398-94-2 - Sigma-Aldrich.

- Vertex AI Search. (2026). 1-benzylindole - Organic Syntheses Procedure.

- Vertex AI Search. (2026). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Publishing.

- Vertex AI Search. (2026). This compound-3-CA - Crescent Chemical Company.

- Vertex AI Search. (2026). 3-Hydroxybenzeneethanol - CAS Common Chemistry.

- Vertex AI Search. (2026). 3-hydroxyphenethyl alcohol, 13398-94-2 - The Good Scents Company.

- Vertex AI Search. (2026). Indoles | AMERICAN ELEMENTS® | Products | Applications.

- Vertex AI Search. (2026). CAS No : 13398-94-2 | Product Name : 3-(2-Hydroxyethyl)phenol | Pharmaffiliates.

- Vertex AI Search. (2026). Indole | C8H7N | CID 798 - PubChem - NIH.

- Vertex AI Search. (2026). Chemical Properties of 1H-Indole, 2-methyl- (CAS 95-20-5) - Cheméo.

- Vertex AI Search. (2026). 13398-94-2(3-hydroxyphenethyl alcohol) - ChemicalBook.

Sources

The Alchemical Art of the Indole Nucleus: A Technical Guide to the Discovery and History of N-Substituted Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold, a deceptively simple fusion of a benzene and a pyrrole ring, stands as a cornerstone of modern medicinal chemistry and natural product synthesis. Its prevalence in a vast array of biologically active molecules, from the essential amino acid tryptophan to complex alkaloids and blockbuster pharmaceuticals, has rendered the synthesis of its derivatives a subject of intense and continuous investigation. The strategic introduction of substituents onto the indole nitrogen, in particular, profoundly influences the molecule's steric and electronic properties, offering a powerful tool for modulating biological activity.

This in-depth technical guide navigates the historical landscape and chemical underpinnings of N-substituted indole synthesis. We will journey from the classical, often harsh, name reactions that first granted access to this privileged heterocycle to the sophisticated, milder, and more versatile transition-metal-catalyzed methods that dominate contemporary synthetic chemistry. This exploration is designed not merely to list reactions but to provide a deep understanding of the causality behind experimental choices, empowering researchers to make informed decisions in their own synthetic endeavors.

The Genesis: Classical Approaches to the Indole Core and Subsequent N-Functionalization

The early history of indole synthesis is characterized by a collection of robust, named reactions that, while foundational, often required forcing conditions and offered limited functional group tolerance. The synthesis of N-substituted indoles in this era was typically a two-step process: formation of the indole core followed by a separate N-alkylation or N-arylation step.

The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry

Discovered in 1883 by Hermann Emil Fischer, this venerable reaction remains one of the most widely used methods for constructing the indole nucleus.[1][2] The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[1][2]

The choice of acid catalyst is a critical parameter that can significantly influence the reaction's success and regioselectivity, especially with unsymmetrical ketones.[1][3] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) have been successfully employed.[1][2] The acid facilitates the key[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[2][3]

While the Fischer synthesis is a powerful tool for creating C2- and/or C3-substituted indoles, direct N-substitution during the cyclization is not a feature of the classical reaction. Therefore, N-substituted indoles were traditionally accessed by subsequent alkylation or arylation of the pre-formed indole.

Experimental Protocol: Classical Fischer Indole Synthesis of 2-Phenylindole

-

Materials:

-

Phenylhydrazine (1.0 eq)

-

Acetophenone (1.0 eq)

-

Zinc chloride (ZnCl₂) (as catalyst)

-

-

Procedure:

-

A mixture of phenylhydrazine and acetophenone is warmed, often on a steam bath, for approximately one hour to facilitate the formation of the phenylhydrazone intermediate.

-

The acid catalyst, zinc chloride, is added to the mixture.

-

The reaction mixture is heated to a high temperature, typically around 170°C, under solvent-free conditions for a short duration (e.g., 10 minutes).

-

Upon cooling, the solidified reaction mass is worked up, which may involve dissolution in a suitable solvent and washing to remove the acid and any unreacted starting materials.

-

The crude product is then purified, commonly by recrystallization from a solvent such as ethanol, to yield the 2-phenylindole.

-

The Madelung Synthesis: A High-Temperature Intramolecular Cyclization

Reported by Walter Madelung in 1912, this method involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures (200–400 °C) to produce indoles.[4][5] The harsh conditions of the classical Madelung synthesis limit its applicability to substrates lacking sensitive functional groups.[4]

The choice of a strong base is paramount. Traditional bases include sodium or potassium alkoxides, with potassium tert-butoxide often being superior to sodium alkoxides. The rationale for using such strong bases is the necessity of a double deprotonation: one at the amide nitrogen and the other at the benzylic position of the ortho-alkyl group, generating a carbanion that initiates the cyclization.

Modern adaptations of the Madelung synthesis have significantly expanded its utility by employing milder reaction conditions. The use of organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) allows the reaction to proceed at much lower temperatures, ranging from -20 to 25 °C.[4][6] This "Madelung-Houlihan variation" is compatible with a broader range of functional groups.[6]

Experimental Protocol: Modified Madelung Synthesis using an Organolithium Base

-

Materials:

-

N-acyl-o-toluidine (1.0 eq)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

The N-acyl-o-toluidine is dissolved in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

-

The solution is cooled to a low temperature, typically between -20 °C and 0 °C.

-

The organolithium base (n-BuLi or LDA) is added dropwise to the stirred solution.

-

The reaction is allowed to stir at low temperature for a specified period to ensure complete deprotonation and cyclization.

-

The reaction is quenched by the slow addition of water or an aqueous ammonium chloride solution.

-

The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

The Nenitzescu Indole Synthesis: A Pathway to 5-Hydroxyindoles

First reported by Costin Nenitzescu in 1929, this reaction provides a direct route to 5-hydroxyindole derivatives by the condensation of a benzoquinone with a β-aminocrotonic ester.[7][8] The 5-hydroxyindole motif is a key structural feature in several biologically important molecules, including the neurotransmitter serotonin.[8]

The mechanism involves a Michael addition of the enamine to the benzoquinone, followed by a nucleophilic attack and an elimination/aromatization sequence.[8] The reaction is typically carried out in polar solvents, and modern variations may employ Lewis acid catalysts to improve efficiency.[7]

Experimental Protocol: Nenitzescu Synthesis of a 5-Hydroxyindole Derivative

-

Materials:

-

1,4-Benzoquinone (1.0 eq)

-

Ethyl β-aminocrotonate (1.0-1.6 eq)

-

A polar solvent (e.g., acetonitrile, ethanol)

-

-

Procedure:

-

The 1,4-benzoquinone is dissolved or suspended in the chosen polar solvent.

-

The ethyl β-aminocrotonate is added to the mixture, and the reaction is stirred at or near room temperature.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve removal of the solvent under reduced pressure and purification of the residue.

-

Purification is typically achieved by column chromatography on silica gel to isolate the desired 5-hydroxyindole derivative.

-

The Modern Era: Transition-Metal Catalysis for Direct N-Substitution

The limitations of classical methods—harsh conditions, limited substrate scope, and the need for multi-step sequences for N-substitution—drove the development of more efficient and direct approaches. The advent of transition-metal catalysis, particularly with palladium and copper, revolutionized N-substituted indole synthesis.

The Buchwald-Hartwig Amination: A Paradigm Shift in C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This reaction allows for the direct coupling of an amine with an aryl halide or triflate. In the context of indole synthesis, it provides a powerful and general method for the N-arylation of the indole nucleus.[9]

The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination to form the C-N bond. The development of increasingly sophisticated ligands has expanded the scope of the reaction to include a wide range of aryl chlorides, bromides, and iodides, as well as various substituted indoles.[10]

Experimental Protocol: Buchwald-Hartwig N-Arylation of Indole

-

Materials:

-

Indole (1.0 eq)

-

Aryl halide (e.g., aryl bromide) (1.2 eq)

-

Palladium precatalyst (e.g., Pd₂(dba)₃) (1-5 mol%)

-

Bulky phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)

-

Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) (1.5-2.0 eq)

-

Anhydrous aprotic solvent (e.g., toluene, dioxane)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium precatalyst, the phosphine ligand, and the base.

-

The indole and the aryl halide are added, followed by the anhydrous solvent.

-

The reaction vessel is sealed and heated to the appropriate temperature (typically 80-120 °C) with vigorous stirring.

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite or silica gel to remove the palladium catalyst.

-

The filtrate is concentrated, and the crude product is purified by column chromatography.

-

The Ullmann Condensation: A Classical Copper-Catalyzed N-Arylation

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol, amine, or thiol, represents one of the earliest methods for forming C-O, C-N, and C-S bonds.[11] While historically requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to milder and more efficient protocols.[11]

The introduction of ligands, such as diamines and amino acids, has been instrumental in improving the efficiency of the Ullmann N-arylation of indoles, allowing the use of catalytic amounts of copper at lower temperatures.[9][11] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.[12]

Experimental Protocol: Ligand-Assisted Ullmann N-Arylation of Indole

-

Materials:

-

Indole (1.0 eq)

-

Aryl iodide (1.2 eq)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine) (10-20 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

-

High-boiling polar solvent (e.g., DMF, DMSO)

-

-

Procedure:

-

A reaction vessel is charged with CuI, the ligand, the base, the indole, and the aryl iodide.

-

The solvent is added, and the mixture is heated to a temperature typically ranging from 110 to 150 °C.

-

The reaction is stirred until completion, as monitored by TLC.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography.

-

Comparative Analysis and Future Outlook

The evolution from classical to modern methods for N-substituted indole synthesis reflects a continuous drive towards greater efficiency, milder conditions, and broader substrate scope. The following table provides a comparative overview of the key synthetic methodologies discussed.

| Method | Key Features | Advantages | Disadvantages | Typical Yields |

| Fischer Indole Synthesis | Acid-catalyzed cyclization of arylhydrazones. | Well-established, readily available starting materials. | Harsh conditions, limited to C2/C3 substitution, requires subsequent N-substitution. | 50-80% |

| Madelung Synthesis | Base-catalyzed intramolecular cyclization of N-acyl-o-toluidines. | Access to 2-substituted indoles. | Very harsh classical conditions; modern variations are milder but require strong bases. | 20-60% (classical), up to 85% (modern)[4] |

| Nenitzescu Synthesis | Condensation of benzoquinones and enamines. | Direct synthesis of 5-hydroxyindoles. | Limited to specific substitution patterns. | 20-60% |

| Buchwald-Hartwig Amination | Palladium-catalyzed N-arylation. | Mild conditions, broad substrate scope, high functional group tolerance. | Cost of palladium and ligands, sensitivity to air and moisture. | 70-95%[10] |

| Ullmann Condensation | Copper-catalyzed N-arylation. | Lower cost catalyst compared to palladium. | Often requires higher temperatures than Buchwald-Hartwig, can have narrower substrate scope. | 60-90%[9] |

The journey of N-substituted indole synthesis is far from over. Current research focuses on developing even more sustainable and efficient catalytic systems, including the use of earth-abundant metals, photocatalysis, and C-H activation strategies. The continued exploration of novel synthetic methodologies will undoubtedly unlock new avenues for the discovery and development of indole-based therapeutics and advanced materials.

References

-

Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (URL: [Link])

-

Fischer indole synthesis - Wikipedia. (URL: [Link])

-

Madelung synthesis - Grokipedia. (URL: [Link])

-

Fischer indole synthesis: significance of choice of acid catalyst - Chemistry Stack Exchange. (URL: [Link])

-

Atroposelective Nenitzescu Indole Synthesis - RWTH Publications. (URL: [Link])

-

On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. - SciSpace. (URL: [Link])

-

Nenitzescu Indole Synthesis - SynArchive. (URL: [Link])

-

Madelung synthesis - Wikipedia. (URL: [Link])

-

Nenitzescu indole synthesis - Wikipedia. (URL: [Link])

-

Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. (URL: [Link])

-

Nenitzescu 5‐Hydroxyindole Synthesis - ResearchGate. (URL: [Link])

-

Transition Metal‐Catalysed, Direct and Site‐Selective N1‐, C2‐ or C3‐Arylation of the Indole Nucleus: 20 Years of Improvements | Scilit. (URL: [Link])

-

One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. (URL: [Link])

-

Synthesis of indoles - Organic Chemistry Portal. (URL: [Link])

-

Arylation Reactions: A Historical Perspective 1 - Wiley-VCH. (URL: [Link])

-

Substrate Scope a) Reaction conditions: indole substrate (1 equiv.),... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Recent Progress Concerning the N-Arylation of Indoles - ResearchGate. (URL: [Link])

-

development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH. (URL: [Link])

-

Advances on N-Arylation of Indoles by Cross-Coupling Reactions - ResearchGate. (URL: [Link])

-

Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol - PMC - NIH. (URL: [Link])

-

Nenitzescu Indole Synthesis. (URL: [Link])

-

Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (URL: [Link])

-

(PDF) Synthesis of Indoles: Recent Advances - ResearchGate. (URL: [Link])

-

Synthesis of Medicinally Important Indole Derivatives: A Review. (URL: [Link])

-

3-Substituted indole: A review - International Journal of Chemical Studies. (URL: [Link])

-

Regioselective Oxidative Arylation of Indoles Bearing N-Alkyl Protecting Groups: Dual C−H Functionalization via a Concerted Metalation−Deprotonation Mechanism | Journal of the American Chemical Society. (URL: [Link])

-

Recent advances in the synthesis of indoles from alkynes and nitrogen sources - Organic Chemistry Frontiers (RSC Publishing). (URL: [Link])

-

Efficient Palladium-Catalyzed N-Arylation of Indoles - Organic Chemistry Portal. (URL: [Link])

-

Scheme 2. The Nenitzescu reaction mechanism - ResearchGate. (URL: [Link])

-

How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (URL: [Link])

-

Exploration of the Divergent Outcomes for the Nenitzescu Reaction of Piperazinone Enaminoesters - MDPI. (URL: [Link])

-

Madelung Indole Synthesis - SynArchive. (URL: [Link])

-

The Madelung Synthesis - Full Video Lecture - YouTube. (URL: [Link])

-

DOT Language - Graphviz. (URL: [Link])

-

The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (URL: [Link])

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

Sources

- 1. testbook.com [testbook.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Multifaceted Biological Activities of 1-Benzyl-2-methyl-1H-indole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Privileged Indole Scaffold and the Significance of 1-Benzyl-2-methyl Substitution

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile chemical reactivity have enabled the development of numerous drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Strategic substitution on the indole ring system allows for the fine-tuning of its pharmacological profile. This guide focuses on the biological activities of a specific class of indole derivatives: those bearing a benzyl group at the 1-position and a methyl group at the 2-position of the indole core. This substitution pattern has been shown to impart significant and varied biological effects, making it a promising area of exploration for researchers, scientists, and drug development professionals.

This technical guide will provide an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 1-benzyl-2-methyl-1H-indole and its derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to provide a comprehensive resource for the scientific community.

Anticancer Activity: A Primary Focus of this compound Derivatives

The most extensively studied biological activity of this compound derivatives is their potential as anticancer agents. Research has demonstrated their ability to inhibit the growth of a wide range of human cancer cell lines, often with high potency.[3]

Mechanism of Action: Targeting Nucleophosmin 1 (NPM1)

A key mechanism through which certain this compound derivatives exert their anticancer effects is by targeting Nucleophosmin 1 (NPM1).[3] NPM1 is a multifunctional protein that is overexpressed in many solid tumors and plays a crucial role in ribosome biogenesis, cell cycle regulation, and the suppression of apoptosis.[3] By inhibiting NPM1, these indole derivatives can disrupt these critical cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis).[4]

Quantitative Anticancer Activity Data

The following table summarizes the 50% growth inhibition (GI50) values for a series of 1-benzyl-2-methyl-3-indolylmethylene thiobarbituric acid analogues against various human cancer cell lines.[3]

| Compound ID | Leukemia | Non-Small Cell Lung Cancer | Colon Cancer | CNS Cancer | Melanoma | Ovarian Cancer | Renal Cancer | Prostate Cancer | Breast Cancer |

| 7i | 0.29-0.59 µM | 0.49-1.33 µM | 0.43-0.58 µM | 0.41-0.62 µM | 0.36-0.54 µM | 0.52-0.61 µM | 0.49-0.78 µM | 0.51-0.69 µM | 0.47-0.73 µM |

| 7j | 0.35-0.68 µM | 0.58-1.55 µM | 0.51-0.72 µM | 0.49-0.75 µM | 0.42-0.67 µM | 0.63-0.82 µM | 0.59-0.91 µM | 0.62-0.85 µM | 0.55-0.88 µM |

| 7k | 0.22-0.35 µM | 0.25-0.45 µM | 0.20-0.26 µM | 0.22-0.38 µM | 0.22-0.39 µM | 0.28-0.41 µM | 0.19-0.33 µM | 0.27-0.42 µM | 0.22-0.36 µM |

Data extracted from Balaji et al., 2015.[3]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[5][6][7]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% Triton X-100, 0.1 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Other Potential Anticancer Mechanisms

While NPM1 inhibition is a key mechanism, this compound derivatives may also exert their anticancer effects through other pathways, similar to other indole derivatives. These include:

-

Tubulin Polymerization Inhibition: Many indole derivatives are known to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[8][9][10][11] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: Various kinases play crucial roles in cancer cell signaling and proliferation. Indole derivatives have been developed as inhibitors of several kinases, including tyrosine kinases.[12][13]

Caption: Putative anti-inflammatory mechanism via COX inhibition.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various established synthetic routes. A common and effective method involves the N-benzylation of a pre-formed indole nucleus. [14][15]

General Synthetic Protocol: N-Benzylation of Indole

Materials:

-

Indole or a substituted indole precursor

-

Benzyl bromide or a substituted benzyl halide

-

A suitable base (e.g., potassium hydroxide, sodium hydride)

-

A polar aprotic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

Procedure:

-

Deprotonation: Dissolve the indole precursor in the solvent in a reaction flask. Add the base portion-wise at room temperature and stir for a period to facilitate the formation of the indolide anion.

-

Alkylation: Add the benzyl halide to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Work-up: After the reaction is complete (monitored by TLC), the mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization to yield the desired 1-benzyl-indole derivative.

Caption: General workflow for the N-benzylation of indoles.

Conclusion and Future Perspectives

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research, particularly in the realm of anticancer drug discovery, highlights the significant potential of these derivatives. The identification of NPM1 as a molecular target for some of these compounds opens up new avenues for the rational design of more potent and selective anticancer agents.

Further research is warranted to fully elucidate the structure-activity relationships within this class of compounds and to explore their efficacy in in vivo models. The investigation of their antimicrobial and anti-inflammatory properties is also a promising area for future studies. The development of efficient and scalable synthetic methodologies will be crucial for advancing these compounds from the laboratory to clinical applications. This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this compound and its derivatives.

References

- Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. (2024). NIH.

- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2024). MDPI.

- El-Sawy, E. R., et al. (2009). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives.

- 1-(2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-fluorophenyl)urea. (n.d.). Benchchem.

- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI.

- Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl) phenyl) indole derivatives with promising COX-2 inhibitory activity. (2018). Journal of Applied Pharmaceutical Science.

- New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. (2015). NIH.

- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (2022). Frontiers.

- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (2022). PMC - PubMed Central.

- 1-benzylindole. (1974). Organic Syntheses Procedure.

- Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties. (2022). NIH.

- El-Sawy, E. R., et al. (2009).

- Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. (2024). RSC Publishing.

- Representative biologically active benzyl or methylthiophenyl indoles. (n.d.).

- Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. (2019). PubMed Central.

- Novel 1-benzyl-2-indolinone indole hybrids as tyrosine kinase inhibitors: Design, synthesis, and biological activity evalu

- The compounds were screened further to find out their IC50 values.... (2019).

- The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. (2023). MDPI.

- Microwave-assisted Synthesis, Characterization, Antimicrobial and Antioxidant Activities of 1-Benzyl-3-[(4-methylphenyl)imino]-i. (n.d.). Research Square.

- In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025). PMC - NIH.

- Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines. (2025). Benchchem.

- Comparative Analysis of the Biological Activity of 1-Benzyl-2-chloro-1H-indole-3-carbaldehyde Analogs. (2025). Benchchem.

- In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. (2025). RSC Publishing.

- Balaji, G., et al. (2015). 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: anti-cancer agents that target nucleophosmin 1 (NPM1). PubMed Central.

- (a) In vitro cell cytotoxicity (MTT Assay) exhibited by PLGA-Indole... (n.d.).

- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (2012). Semantic Scholar.

- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. (2024).

- Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. (2021). MDPI.

- Novel 1-benzyl-2-indolinone indole hybrids as tyrosine kinase inhibitors: Design, synthesis, and biological activity evaluation | Request PDF. (2025).

- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig

- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv

- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. (2023). MDPI.

- Application Notes: 3-Benzyl-1H-indene Derivatives as Potent Tubulin Polymeriz

- Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives. (2021).

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. (2019). PubMed.

- Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evalu

- Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. (2024). Journal of Chemical Health Risks.

Sources

- 1. mdpi.com [mdpi.com]

- 2. rsisinternational.org [rsisinternational.org]

- 3. 1-Benzyl-2-methyl-3-indolylmethylene barbituric acid derivatives: anti-cancer agents that target nucleophosmin 1 (NPM1) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]

- 10. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Novel 1-benzyl-2-indolinone indole hybrids as tyrosine kinase inhibitors: Design, synthesis, and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]

A Technical Guide to the Therapeutic Potential of the 1-Benzyl-2-methyl-1H-indole Scaffold

Foreword: The Enduring Legacy and Modern Potential of the Indole Nucleus

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as one of medicinal chemistry's most privileged scaffolds.[1] Nature itself has extensively utilized this bicyclic heterocycle, making it the core of essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[1][2] Its unique electronic properties and ability to form key hydrogen bonds have made it a cornerstone in the development of numerous therapeutic agents, from anti-inflammatory drugs like Indomethacin to potent anticancer vinca alkaloids.[3][4]

Within this vast chemical space, specific substitution patterns dramatically alter biological activity. This guide focuses on the 1-Benzyl-2-methyl-1H-indole scaffold. The introduction of a methyl group at the C2 position and a benzyl group at the N1 position creates a core structure with significant and diverse pharmacological potential. The N-benzyl group, in particular, often enhances lipophilicity and introduces crucial steric and electronic interactions with biological targets, markedly improving potency and, in some cases, selectivity compared to unsubstituted indole analogs.[5][6][7] This document serves as a technical exploration for researchers and drug development professionals, elucidating the synthesis, structure-activity relationships (SAR), and multifaceted therapeutic applications of this promising chemical scaffold.

Section 1: Synthetic Strategies and Core Methodologies

The accessibility of a scaffold is paramount for its exploration in drug discovery. The this compound core is readily synthesized, typically beginning with the N-benzylation of 2-methyl-1H-indole. This foundational reaction provides a versatile starting point for extensive functionalization, most commonly at the C3 position, which is highly activated for electrophilic substitution.

General Synthetic Workflow

The primary synthetic route involves a nucleophilic substitution reaction where the indole nitrogen anion attacks benzyl bromide or a substituted variant. The subsequent functionalization at the C3 position, often via Vilsmeier-Haack formylation, yields a key intermediate, an aldehyde, which can be elaborated into a vast library of derivatives.[8]

Caption: General synthetic pathway for this compound derivatives.

Experimental Protocol: Synthesis of this compound-3-carbaldehyde

This protocol describes a common and reliable method for synthesizing a key intermediate used in the development of numerous bioactive compounds.[5][8]

Materials:

-

2-methyl-1H-indole

-

Potassium hydroxide (KOH) or Potassium Carbonate (K2CO3)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Benzyl bromide

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: N-Benzylation of 2-methyl-1H-indole

-

In a round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-1H-indole (1 equivalent) in anhydrous DMF.

-

Add powdered potassium hydroxide (1.5 equivalents) portion-wise while stirring.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the indole anion.

-

Slowly add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound, which can be purified by column chromatography.

Step 2: Vilsmeier-Haack Formylation at C3

-

In a separate flask cooled to 0°C, add anhydrous DMF (3 equivalents) and slowly add phosphorus oxychloride (1.2 equivalents) dropwise to form the Vilsmeier reagent. Stir for 15 minutes.

-

Dissolve the this compound from Step 1 in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Allow the reaction to warm to room temperature and then heat to 40-50°C for 2-3 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-